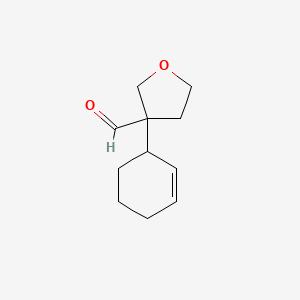

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

Description

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde is a bicyclic organic compound characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a cyclohex-2-enyl group and a formyl (carbaldehyde) functional group. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The cyclohexene moiety introduces unsaturation, enhancing reactivity in cycloaddition reactions like Diels-Alder, while the oxolane ring contributes to conformational rigidity. This compound is primarily utilized in synthetic organic chemistry as a precursor for complex molecule synthesis, particularly in pharmaceutical and materials science research .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-cyclohex-2-en-1-yloxolane-3-carbaldehyde |

InChI |

InChI=1S/C11H16O2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h2,4,8,10H,1,3,5-7,9H2 |

InChI Key |

OUVGZNWSIMTTTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C2(CCOC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-2-en-1-yl derivatives with oxolane-3-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the cyclohexene and oxolane rings.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physicochemical properties of oxolane-3-carbaldehyde derivatives are highly dependent on substituents. Key analogues include:

Oxolane-3-carbaldehyde (Tetrahydrofuran-3-carbaldehyde)

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Key Feature : Lacking substituents beyond the formyl group, this simpler derivative exhibits higher polarity and water solubility compared to bulkier analogues. It is frequently used as a building block in heterocyclic synthesis .

3-(4-Fluorophenyl)oxolane-3-carbaldehyde Molecular Formula: C₁₁H₁₁FO₂ Molecular Weight: 194.21 g/mol Key Feature: The electron-withdrawing fluorine atom on the phenyl ring enhances stability against oxidation and modifies electronic properties, making it suitable for medicinal chemistry applications.

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- Key Feature : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is valuable in polymer chemistry and drug formulation .

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity Highlights |

|---|---|---|---|---|

| 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde | 178.23 | Not reported | Moderate | High (Diels-Alder, oxidation) |

| Oxolane-3-carbaldehyde | 100.12 | ~180 | High | Low (limited functional groups) |

| 3-(4-Fluorophenyl)oxolane-3-carbaldehyde | 194.21 | Not reported | Low | Moderate (electron-deficient aryl) |

| 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde | 172.22 | Not reported | High | Moderate (hydrogen-bond donor) |

Notes:

Stability and Reactivity Trends

- Thermal Stability : Benzyloxyethyl and fluorophenyl derivatives exhibit higher thermal stability due to aromatic substituents .

- Oxidative Stability: Fluorophenyl > Hydroxypropyl > Cyclohexenyl. The cyclohexenyl group’s double bond is prone to epoxidation or ozonolysis .

- Catalytic Utility : The target compound’s cyclohexene moiety is superior in cycloadditions, whereas hydroxypropyl derivatives excel in nucleophilic additions .

Biological Activity

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a cyclohexene moiety and an oxolane ring, which may contribute to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and oxidation processes. Although specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using similar methodologies, such as chemoenzymatic synthesis and palladium-catalyzed cross-coupling reactions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, bicyclic lactones derived from similar structures demonstrated IC50 values in the range of 10–50 µg/mL against canine B-cell leukemia cells . This suggests that derivatives of this compound may also possess cytotoxic properties.

2. Antimicrobial Properties

Compounds with structural similarities have shown promising antimicrobial activity. For example, certain halolactones exhibited selective antibacterial effects against strains such as Proteus mirabilis and were found to inhibit bacterial growth effectively . This raises the possibility that this compound could also demonstrate antimicrobial properties.

The mechanisms through which these compounds exert their biological effects often involve interactions with cellular membranes and induction of apoptosis in cancer cells. Studies have shown that the interaction with biological membranes can lead to alterations in membrane fluidity and lipid packing, which are crucial for cell viability .

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of structurally related bicyclic compounds on canine B-cell leukemia cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency comparable to established chemotherapeutics like etoposide .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of halolactones derived from cyclohexene structures. The study demonstrated that these compounds inhibited the growth of pathogenic bacteria while showing minimal hemolytic activity on red blood cells, indicating a favorable safety profile .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.